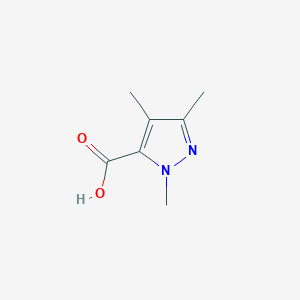

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4,5-trimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRYIVMIKGIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590936 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115294-67-2 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with methylating agents. For instance, the reaction of 1,3,4-trimethylpyrazole with chloromethyl compounds can yield the desired product . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It is particularly useful in creating derivatives with specific biological activities.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, elevated temp |

| Reduction | Lithium aluminum hydride | Anhydrous ether, low temp |

| Substitution | Amines or thiols | Presence of sodium hydride |

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes, modulating various metabolic pathways. For instance:

- Enzyme Inhibition: It binds to the active sites of enzymes, preventing their normal function, which can lead to therapeutic effects.

Case studies have shown that it may inhibit cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of various drugs.

Industry

In industrial applications, this compound is utilized in:

- Synthesis of Dyes and Coatings: Its chemical properties allow it to be used in producing colorants and protective coatings.

- Agrochemicals: The compound's reactivity makes it suitable for developing pesticides and herbicides.

Case Studies

Case Study 1: Antimicrobial Activity

Research conducted on this compound demonstrated significant antimicrobial properties against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Enzyme Inhibition

A study focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound could significantly reduce enzyme activity. This finding suggests potential applications in drug design to enhance therapeutic efficacy by modulating drug metabolism.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

The structural and functional diversity of pyrazole carboxylic acids allows for tailored properties. Below is a comparative analysis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid with analogous compounds, focusing on substituents, molecular parameters, and key properties.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility

- The three methyl groups in this compound confer higher lipophilicity compared to 1,3-dimethyl and unsubstituted analogs (e.g., 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, MW 140.14 g/mol) .

- Aryl-substituted derivatives (e.g., 5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid) exhibit even greater hydrophobicity, limiting aqueous solubility but enhancing binding to hydrophobic targets .

Electronic and Acidity Modifications

- Trifluoromethyl groups (e.g., 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid) significantly increase the acidity of the carboxylic acid (pKa ~1–2) due to the electron-withdrawing CF₃ group, making these compounds suitable for ionic interactions in drug design .

- Chlorine substituents (e.g., 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid) introduce sites for nucleophilic substitution, expanding utility in synthetic chemistry .

Positional Isomerism

- The positional isomer 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (carboxylic acid at C4) exhibits distinct hydrogen-bonding patterns and crystal packing compared to the C5-carboxylic acid isomer, impacting melting points and solid-state stability .

Biological and Industrial Applications

Biological Activity

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure, characterized by three methyl groups and a carboxylic acid functional group, positions it as a valuable candidate in pharmacological research. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium, elevated temperature |

| Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |

| Substitution | Amines or thiols | Presence of sodium hydride |

This compound exerts its biological effects primarily through enzyme inhibition. It interacts with specific molecular targets and pathways essential for various cellular processes. For instance, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory diseases where cytokine overproduction is a concern.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been evaluated against different cancer cell lines with promising results:

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells.

Case Studies

A notable study conducted by Bouabdallah et al. explored the cytotoxic effects of pyrazole derivatives on Hep-2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth . Another study by Wei et al. reported that ethyl derivatives of pyrazole showed potent activity against A549 lung cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines or dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis of the intermediate ester. For example, methyl esters (e.g., this compound methyl ester) are hydrolyzed under basic conditions to yield the carboxylic acid . This approach aligns with methods used for structurally similar pyrazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group environments.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

These methods are standard for pyrazole derivatives, as demonstrated in studies on analogous compounds .

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction, refined using programs like SHELXL (part of the SHELX suite), determines bond lengths, angles, and intermolecular interactions. SHELX is widely used for small-molecule refinement due to its robustness in handling high-resolution data . For example, details the use of SHELX for a related pyrazole-4-carboxylic acid derivative, highlighting its application in confirming hydrogen-bonding networks.

Advanced Research Questions

Q. How can researchers design experiments to synthesize novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl substituents at reactive positions. demonstrates this approach for pyrazole-5-carboxylate derivatives using phenylboronic acid and Pd(PPh₃)₄ .

- Salt formation : Reacting the carboxylic acid with inorganic/organic bases (e.g., NaOH, amines) generates salts with improved solubility or bioavailability, as seen in studies on triazolothiadiazine derivatives .

- Structure-activity relationship (SAR) studies : Systematic substitution at the 1-, 3-, and 4-methyl groups can optimize interactions with biological targets.

Q. How should contradictions in spectroscopic data between synthesis batches be resolved?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and MS to cross-verify functional groups and purity.

- Chromatographic purity checks : Use HPLC or TLC to detect impurities affecting spectral clarity.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values, as done in for a pyrazole-4-carboxylic acid analog .

Q. What computational methods are effective in predicting electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. employed DFT to analyze charge distribution and stability of a pyrazole derivative .

- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions.

Q. How can the biological potential of salts derived from this compound be systematically evaluated?

- Methodological Answer :

- In vitro assays : Test salts for enzyme inhibition (e.g., kinase or reductase assays) or antimicrobial activity.

- Physicochemical profiling : Measure solubility, logP, and stability under physiological conditions.

- In silico ADMET prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways.

outlines a protocol for synthesizing and evaluating salts of a triazolothiadiazine-pyrazole hybrid, emphasizing biological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.